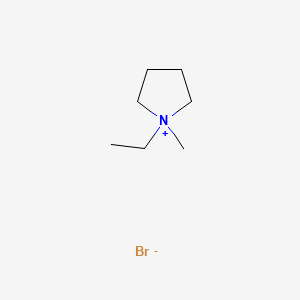

1-Ethyl-1-methylpyrrolidinium bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJQQUGSPDBDRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049347 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-51-6 | |

| Record name | N-Ethyl-N-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylpyrrolidinium bromide is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids. Ionic liquids are salts that are liquid at or near room temperature, and they possess a unique set of properties that make them attractive for a wide range of applications. These properties include low volatility, high thermal stability, and the ability to dissolve a wide range of polar and non-polar compounds.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆BrN | [2] |

| Molecular Weight | 194.11 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | >260 °C | |

| Solubility | Soluble in water | [1] |

| CAS Number | 69227-51-6 |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a quaternization reaction between N-methylpyrrolidine and ethyl bromide.[1]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis is as follows:

-

In a round-bottom flask, dissolve N-methylpyrrolidine in a suitable solvent such as acetonitrile.

-

Add ethyl bromide to the solution in a dropwise manner while stirring. An excess of the alkylating agent may be used.

-

The reaction mixture is then heated and stirred. A study on similar compounds suggests heating at 80°C for 48 hours.[4]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield this compound as a white to off-white solid.

Characterization

The synthesized compound is typically characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups attached to the nitrogen atom, as well as the protons of the pyrrolidinium (B1226570) ring. Based on general chemical shift knowledge, the protons of the ethyl group would appear as a triplet (CH₃) and a quartet (CH₂). The methyl group on the nitrogen would be a singlet. The pyrrolidinium ring protons would likely appear as multiplets.[5]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons directly attached to the positively charged nitrogen atom would be deshielded and appear at a higher chemical shift.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups and the pyrrolidinium ring. The absence of bands corresponding to the starting materials would indicate the completion of the reaction.

Detailed spectral data (chemical shifts and peak assignments) for this compound are not consistently reported in the available literature. Researchers should perform their own spectral analysis for confirmation.

Applications in Research and Drug Development

This compound, as an ionic liquid, has several applications relevant to the pharmaceutical and drug development sectors.

-

Green Solvent in Organic Synthesis: Due to its low volatility and high thermal stability, it can be used as an environmentally friendly alternative to traditional organic solvents in various chemical reactions.[7]

-

Drug Delivery Systems: Ionic liquids, including pyrrolidinium-based salts, are being explored for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[7] They can act as solvents or co-solvents in drug formulations. The mechanism often involves overcoming the lattice energy of the crystalline drug and establishing favorable interactions with the drug molecule, thereby increasing its concentration in a liquid form.

The following diagram illustrates a general workflow for utilizing this compound in a drug delivery system.

-

Electrolytes in Energy Storage: While not directly related to drug development, its application as an electrolyte in batteries and supercapacitors highlights its excellent ionic conductivity and electrochemical stability, properties that can be relevant in the development of bioelectronic devices.[7]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile ionic liquid with a range of physicochemical properties that make it a valuable tool for researchers and professionals in various scientific fields, including drug development. Its potential as a green solvent and as an excipient to enhance drug solubility and bioavailability warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in research and development endeavors.

References

- 1. This compound | 69227-51-6 [chemicalbook.com]

- 2. This compound | C7H16N.Br | CID 112264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69227-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials [mdpi.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chemimpex.com [chemimpex.com]

synthesis and characterization of 1-Ethyl-1-methylpyrrolidinium bromide

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-1-methylpyrrolidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , an ionic liquid with applications in various scientific and industrial fields. This document details the experimental protocols for its preparation and characterization, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and analytical workflows.

Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that exists as a white to light yellow crystalline powder at room temperature. Its physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 69227-51-6[1][2][3] |

| Molecular Formula | C₇H₁₆BrN[1][2][3] |

| Molecular Weight | 194.11 g/mol [3] |

| Melting Point | >260 °C[4]; 307 °C (decomposes) |

| Appearance | White to orange crystalline powder |

| Solubility | Soluble in water |

| Purity | ≥97.0% to >99%[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between N-methylpyrrolidine and bromoethane (B45996).[2] This reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine (B122466) ring attacks the electrophilic ethyl group of bromoethane, forming the quaternary ammonium salt.

Experimental Protocol for Synthesis

This protocol is adapted from a similar synthesis of a pyrrolidinium-based ionic liquid.

Materials:

-

N-methylpyrrolidine

-

Bromoethane

-

Acetonitrile (solvent)

-

Acetone (B3395972) (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-methylpyrrolidine in acetonitrile.

-

Slowly add an equimolar amount of bromoethane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Separate the precipitate by filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including spectroscopic methods and titration.

Spectroscopic Characterization

While specific spectra for this compound were not found in the search results, the following are the expected spectroscopic characteristics based on its structure.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the pyrrolidinium (B1226570) ring protons (multiplets).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the ethyl group, the methyl group, and the pyrrolidinium ring.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the pyrrolidinium ring.

Purity Determination by Titration

The purity of this compound can be determined by titration methods that quantify the amount of the quaternary ammonium cation or the bromide anion.

3.2.1. Nonaqueous Titration for Quaternary Ammonium Cation

This method is suitable for the quantification of quaternary ammonium salts.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable nonaqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride).

-

Titrate the solution with a standardized solution of a strong acid in a nonaqueous solvent (e.g., perchloric acid in glacial acetic acid).

-

Determine the endpoint of the titration potentiometrically.

-

Calculate the purity of the sample based on the volume of titrant used.

3.2.2. Argentometric Titration for Bromide Anion

This precipitation titration method is used to determine the concentration of bromide ions.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in distilled water.

-

Add a small amount of an indicator, such as potassium chromate (B82759) solution.

-

Titrate the sample solution with a standardized solution of silver nitrate.

-

The endpoint is reached when all the bromide ions have precipitated as silver bromide, and the first excess of silver nitrate reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.[5][6][7]

-

Calculate the purity of the sample based on the volume of silver nitrate solution consumed.

References

- 1. This compound | C7H16N.Br | CID 112264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69227-51-6 [chemicalbook.com]

- 3. 1-甲基-1-乙基溴化吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. roco.global [roco.global]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Argentometric titration | PPTX [slideshare.net]

- 7. Argentometry - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-1-methylpyrrolidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Ethyl-1-methylpyrrolidinium bromide ([C₂mpyr]Br), an ionic liquid of significant interest in various scientific and industrial applications. Due to the limited availability of extensive public data specifically for [C₂mpyr]Br, this guide leverages data from closely related pyrrolidinium-based ionic liquids to present a thorough and predictive analysis. This approach allows for a robust understanding of its expected thermal behavior.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt, a member of the pyrrolidinium-based ionic liquids. These compounds are characterized by their low volatility, high thermal stability, and tunable physicochemical properties, making them suitable for applications ranging from electrolytes in energy storage devices to solvents in organic synthesis and drug delivery.[1] A key parameter for its application, particularly at elevated temperatures, is its thermal stability. This guide delves into the critical aspects of its decomposition, providing quantitative data from analogous compounds, detailed experimental methodologies, and a proposed decomposition pathway.

Thermal Stability Analysis

The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key metrics derived from TGA include the onset temperature of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature of the maximum rate of decomposition (Tpeak).

While specific TGA data for this compound is not extensively available in the public domain, data from homologous pyrrolidinium (B1226570) bromide salts provide a reliable indication of its thermal stability. For instance, studies on 1-butyl-1-methylpyrrolidinium (B1250683) bromide ([C₄mpyr]Br) and dicationic pyrrolidinium bromides offer valuable insights.[2][3]

Quantitative Thermal Decomposition Data

The following tables summarize TGA data for pyrrolidinium-based bromide ionic liquids, which can be considered representative of the thermal behavior of this compound.

Table 1: Thermal Decomposition Temperatures of 1-Butyl-1-methylpyrrolidinium Bromide ([C₄mpyr]Br) at Various Heating Rates. [2]

| Heating Rate (°C/min) | Onset Temperature (To) (°C) | Maximum Decomposition Temperature (Tmax) (°C) |

| 5 | 260.7 | 283.0 |

| 10 | 268.4 | 288.1 |

| 15 | 272.3 | 290.9 |

| 20 | 275.5 | 292.8 |

| 25 | 278.1 | 294.3 |

Table 2: Thermal Decomposition Temperatures of Dicationic Pyrrolidinium Bromides at a Heating Rate of 10 °C/min. [3][4]

| Compound | Tstart 5% (°C) | Tonset (°C) | Tpeak (°C) |

| 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | 272.8 | 271.2 | 304.7 |

| 1,1′-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | 280.3 | 287.9 | 308.6 |

Based on these analogous data, it is anticipated that this compound exhibits an onset of decomposition in the range of 260-280 °C under standard TGA conditions. The melting point of [C₂mpyr]Br has been reported as 307 °C with decomposition, which aligns with the TGA data of similar structures.[1]

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, standardized experimental protocols are essential.

Synthesis of this compound

A general and widely used method for the synthesis of N-alkyl-N-methylpyrrolidinium halides is the Menshutkin reaction.[5]

Procedure:

-

In a round-bottom flask, dissolve 1-methylpyrrolidine (B122478) in a suitable solvent like acetonitrile (B52724) or conduct the reaction solvent-free.

-

Slowly add an equimolar amount of bromoethane (B45996) to the stirred solution.

-

The reaction mixture is then heated and stirred, typically at a temperature ranging from 40 to 80°C, for 24-48 hours.[2][6]

-

After the reaction is complete, the solvent (if used) is removed under reduced pressure.

-

The resulting solid is washed multiple times with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.[2]

-

The final product is dried under vacuum to yield the purified this compound as a white to off-white solid.

Thermogravimetric Analysis (TGA) Protocol

The following is a typical protocol for conducting TGA on an ionic liquid sample.

Instrumentation:

-

A calibrated thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA or similar).[1]

Procedure:

-

Sample Preparation: Place 5-15 mg of the dried this compound into a clean platinum or ceramic crucible.[3] Ensure the sample is free of excess water, as this can affect the initial mass and the decomposition profile.[7]

-

Atmosphere: Purge the TGA furnace with an inert gas, typically high-purity nitrogen or argon, at a flow rate of 20-90 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Decomposition Pathway

For this compound, the bromide anion can act as a nucleophile, attacking either the ethyl or the methyl group attached to the nitrogen atom of the pyrrolidinium ring. This results in the formation of volatile alkyl bromides and 1-methylpyrrolidine or 1-ethylpyrrolidine (B1582981), respectively.

Proposed Decomposition Reactions:

-

Attack on the ethyl group: [C₂mpyr]⁺Br⁻ → 1-methylpyrrolidine + ethyl bromide

-

Attack on the methyl group: [C₂mpyr]⁺Br⁻ → 1-ethylpyrrolidine + methyl bromide

The relative prevalence of these two pathways would depend on the activation energies of the respective SN2 reactions.

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Caption: Proposed SN2 decomposition pathways for this compound.

Conclusion

This technical guide has provided a detailed examination of the thermal stability and decomposition of this compound. By analyzing data from closely related pyrrolidinium bromide salts, a clear and quantitative picture of its thermal behavior has been established. The compound is expected to be thermally stable up to approximately 260-280°C, with decomposition likely proceeding via an SN2 mechanism to yield volatile alkyl bromides and substituted pyrrolidines. The provided experimental protocols offer a standardized approach for the synthesis and thermal characterization of this and similar ionic liquids, ensuring reliable and comparable data for research and development applications. For a definitive understanding of the decomposition products, an Evolved Gas Analysis study is recommended.

References

- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. measurlabs.com [measurlabs.com]

- 6. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

Solubility of 1-Ethyl-1-methylpyrrolidinium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1-methylpyrrolidinium bromide ([EMPYR]Br), a versatile ionic liquid. Due to its unique properties, including low volatility and high thermal stability, [EMPYR]Br is a compound of interest in various applications, from electrochemical systems to green chemistry.[1] Understanding its solubility in different organic solvents is critical for its effective application in synthesis, extraction processes, and formulation development.

Core Properties of this compound

| Property | Value |

| CAS Number | 69227-51-6 |

| Molecular Formula | C₇H₁₆BrN |

| Molecular Weight | 194.12 g/mol [1] |

| Appearance | White to orange crystalline powder[1] |

| Melting Point | 307 °C (decomposes)[1] |

Solubility Data

The following table summarizes the expected solubility based on data for structurally similar pyrrolidinium (B1226570) salts. A compound is often qualitatively described as "soluble" if its solubility exceeds a certain threshold, for instance, 0.1 mg/mL.[4]

| Solvent | Solvent Type | Expected Solubility | Notes |

| Water (H₂O) | Polar Protic | High | Consistently reported as soluble.[3] |

| Methanol (MeOH) | Polar Protic | Soluble | Pyrrolidinium-based salts show good solubility.[2] |

| Ethanol (EtOH) | Polar Protic | Soluble | Pyrrolidinium-based salts show good solubility.[2] |

| 2-Propanol (iPrOH) | Polar Protic | Soluble | Pyrrolidinium-based salts show good solubility.[2] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | Pyrrolidinium-based salts show good solubility.[2] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Insoluble | Found to be unsuitable for dissolving analogous salts.[2] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Insoluble | Found to be unsuitable for dissolving analogous salts.[2] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Insoluble | Found to be unsuitable for dissolving analogous salts.[2] |

| Hexane | Non-Polar | Insoluble | Expected based on the polar nature of the ionic salt. |

Experimental Protocols

Accurate determination of solubility is paramount for any application. The following are detailed methodologies for key experiments to quantify the solubility of solid ionic liquids like [EMPYR]Br.

Protocol 1: Gravimetric Method for Solubility Determination (Static Equilibrium)

This widely used analytical method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution.

1. Materials and Apparatus:

-

This compound (high purity, dried under vacuum)

-

Selected organic solvent (analytical grade, anhydrous)

-

Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling jacket

-

Thermostated syringe for sampling

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Drying oven or vacuum oven

2. Procedure:

-

Sample Preparation: Add an excess amount of [EMPYR]Br to a vial containing a known mass or volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 298.15 K) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the ionic liquid.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2-4 hours at the same constant temperature. This ensures a clear supernatant for sampling.

-

Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a thermostated syringe pre-heated to the equilibrium temperature. This prevents crystallization of the solute during transfer.

-

Analysis: Transfer the sampled solution to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent from the sample under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried [EMPYR]Br is achieved.

-

Calculation: The solubility (S) can be expressed in various units:

-

Mass fraction (w): w = m_salt / m_solution

-

Grams per 100 g of solvent: S = (m_salt / m_solvent) * 100 where m_solvent = m_solution - m_salt

-

Molarity (M): Requires the density of the saturated solution at the experimental temperature.

-

3. Validation:

-

To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant.

-

The purity and form (e.g., anhydrous vs. hydrate) of the solid phase before and after the experiment should be confirmed using techniques like DSC or XRD to ensure no phase transition has occurred.

Protocol 2: Determination of Solubility Parameters via Inverse Gas Chromatography (IGC)

IGC is an advanced method used to determine the thermodynamic properties of non-volatile materials like ionic liquids.[5] By measuring the retention times of various known volatile probes (solvents) injected through a column containing the ionic liquid as the stationary phase, one can calculate activity coefficients at infinite dilution, which are then used to determine Hildebrand solubility parameters (δ₂). The principle "like dissolves like" suggests that the ionic liquid will be most soluble in solvents with similar solubility parameters.

1. Materials and Apparatus:

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID)

-

Packed column with an inert solid support (e.g., Chromosorb)

-

This compound

-

A series of high-purity volatile organic compounds (probes/solvents) with known properties

-

Helium or nitrogen carrier gas

2. Procedure:

-

Column Preparation: The ionic liquid is coated onto the inert solid support. The coated support is then packed into the GC column. The exact mass of the ionic liquid in the column must be determined accurately.

-

Measurement: The column is conditioned in the GC at a set temperature. Small, known amounts of the volatile solvent probes are injected one by one into the GC.

-

Data Acquisition: The retention time for each probe is precisely measured.

-

Calculation:

-

The retention data is used to calculate the activity coefficient at infinite dilution (γ∞) for each solvent in the ionic liquid.

-

The Flory-Huggins interaction parameter (χ∞) is determined from γ∞.

-

The Hildebrand solubility parameter (δ₂) of the ionic liquid is then calculated using the relationship between χ∞ and the solubility parameters of the probe solvents (δ₁).

-

3. Application:

-

The calculated Hildebrand solubility parameter for [EMPYR]Br provides a quantitative measure of its overall intermolecular forces.

-

This value can be used to predict its miscibility and solubility in a wide array of organic solvents without performing direct solubility measurements for each one. Solvents with a δ₁ value close to the ionic liquid's δ₂ are predicted to be good solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials [mdpi.com]

- 3. This compound | 69227-51-6 [amp.chemicalbook.com]

- 4. Review Reports - The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials | MDPI [mdpi.com]

- 5. The Solubility Parameters of Ionic Liquids | MDPI [mdpi.com]

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-1-methylpyrrolidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of 1-Ethyl-1-methylpyrrolidinium bromide ([EMM]Br), a pyrrolidinium-based ionic liquid. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes known information on analogous structures and the electrochemical behavior of its constituent ions to provide a robust working framework for researchers. The electrochemical window is a critical parameter, defining the potential range within which the ionic liquid is stable against oxidation and reduction, thus dictating its suitability for various electrochemical applications.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range between which it remains electrochemically inert. Beyond this range, the electrolyte itself begins to oxidize or reduce. This window is fundamentally determined by the electrochemical stability of the cation and the anion of the ionic liquid. Typically, the cathodic (negative) limit is set by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion.[1][2]

For this compound, the electrochemical stability is dictated by:

-

Cathodic Limit (Ec): The reduction of the 1-Ethyl-1-methylpyrrolidinium ([EMM]⁺) cation.

-

Anodic Limit (Ea): The oxidation of the bromide (Br⁻) anion.

The total electrochemical window (ΔE) is the difference between these two limits: ΔE = Ea - Ec.[1]

Quantitative Data Summary

Direct, experimentally verified values for the electrochemical window of this compound are not extensively reported. However, based on data from analogous pyrrolidinium-based ionic liquids and the known electrochemical behavior of the bromide anion, a reliable estimate can be formulated. The following table summarizes these estimated values and provides context with a closely related compound, 1-Butyl-1-methylpyrrolidinium chloride.

| Parameter | This compound ([EMM]Br) (Estimated) | 1-Butyl-1-methylpyrrolidinium Chloride ([BMM]Cl) (Estimated)[1] | Notes |

| Cation | 1-Ethyl-1-methylpyrrolidinium ([EMM]⁺) | 1-Butyl-1-methylpyrrolidinium ([BMM]⁺) | The cathodic limit is primarily determined by the reduction of the pyrrolidinium (B1226570) cation. Studies on similar pyrrolidinium-based ionic liquids show a cathodic limit in the range of -3.7 V to -4.2 V versus a standard reference electrode, with slight variations based on the alkyl chain length.[3] |

| Anion | Bromide (Br⁻) | Chloride (Cl⁻) | The anodic limit is determined by the oxidation of the halide anion. |

| Cathodic Limit (Ec) | ~ -3.7 V | ~ -3.8 V | The slightly shorter ethyl group in [EMM]⁺ compared to the butyl group in [BMM]⁺ may result in a marginally less negative cathodic limit. |

| Anodic Limit (Ea) | ~ +0.8 V | ~ +0.9 V | The oxidation potential of bromide is generally lower (less positive) than that of chloride. |

| Electrochemical Window (ΔE) | ~ 4.5 V | ~ 4.7 V | The overall electrochemical window is substantial, making it suitable for a range of applications, though narrower than ionic liquids with more stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻). |

Disclaimer: The values for this compound are estimations based on scientific principles and data from related compounds. Experimental verification under specific conditions is crucial for precise applications.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an ionic liquid.[4][5][6] This protocol outlines a typical procedure.

Preparation of the Ionic Liquid and Electrodes

-

Ionic Liquid Purity: It is critical to use highly pure this compound. Impurities, particularly water and halides from synthesis, can significantly reduce the electrochemical window. The ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (≥ 24 hours) to remove water. All handling of the dried ionic liquid should be performed in an inert atmosphere, such as an argon-filled glovebox.

-

Electrode Selection: A three-electrode setup is employed:

-

Working Electrode (WE): A material with a wide potential window and chemical inertness, such as glassy carbon (GC) or platinum (Pt), is recommended.

-

Counter Electrode (CE): A platinum wire or mesh is commonly used.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺, is suitable. A quasi-reference electrode, like a silver or platinum wire, can also be used, but its potential should be calibrated against a standard redox couple (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺) after the experiment.[7][8]

-

-

Electrode Preparation: The working electrode surface must be meticulously cleaned and polished before each experiment to ensure reproducible results. This typically involves polishing with alumina (B75360) slurries of decreasing particle size, followed by sonication in a suitable solvent and thorough drying.[8]

Electrochemical Measurement

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox.

-

Electrolyte Addition: Add the dried this compound to the electrochemical cell, ensuring the electrodes are sufficiently immersed.

-

Connection to Potentiostat: Connect the electrodes to a potentiostat.

-

Cyclic Voltammetry Scan:

-

Perform a cyclic voltammetry scan over a wide potential range, for instance, from -4.5 V to +2.0 V vs. the reference electrode.

-

The initial scan direction should be towards the expected limit of the window (either cathodic or anodic).

-

Employ a slow scan rate, typically between 10 and 50 mV/s, to clearly define the onset of the oxidation and reduction currents.[1]

-

-

Data Recording: Record the resulting voltammogram, which is a plot of current versus potential.

Data Analysis

-

Determining the Limits: From the voltammogram, identify the anodic (Ea) and cathodic (Ec) limits. These are defined as the potentials at which a significant increase in current is observed, indicating the onset of the electrolyte's oxidation and reduction, respectively.

-

Cut-off Current Density: A common method to standardize the determination of these limits is to define them as the potential at which the current density reaches a specific threshold or "cut-off" value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[6]

-

Calculating the Electrochemical Window: Calculate the electrochemical window (ΔE) as the difference between the anodic and cathodic limits: ΔE = Ea - Ec .

Visualizations

Logical Relationship of the Electrochemical Window

Caption: Relationship between the constituent ions and the electrochemical window.

Experimental Workflow for Determining the Electrochemical Window

Caption: Workflow for the experimental determination of the electrochemical window.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylpyrrolidinium (B14711122) bromide is a quaternary ammonium (B1175870) salt that exists as an ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of 1-Ethyl-1-methylpyrrolidinium bromide, catering to a technical audience in research and development.

Molecular Structure and Properties

This compound is composed of a 1-ethyl-1-methylpyrrolidinium cation and a bromide anion. The cationic component features a five-membered pyrrolidine (B122466) ring with a quaternary nitrogen atom. This nitrogen is substituted with both a methyl and an ethyl group, contributing to the asymmetry of the cation.

Physicochemical Properties

While detailed experimental data from peer-reviewed literature is scarce, the following table summarizes the key physicochemical properties of this compound gathered from various chemical supplier databases.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆BrN | [1][2][3][4][5][6] |

| Molecular Weight | 194.11 g/mol | [2][4][6] |

| CAS Number | 69227-51-6 | [2][3][4][6] |

| Appearance | White to light yellow crystalline powder | --- |

| Melting Point | >260 °C | |

| Solubility | Soluble in water | [3] |

Ionic Interaction Diagram

The fundamental structure of this compound is defined by the electrostatic interaction between the positively charged 1-ethyl-1-methylpyrrolidinium cation and the negatively charged bromide anion.

Caption: Ionic interaction between the cation and anion.

Synthesis

The primary method for the synthesis of this compound is through the quaternization of N-methylpyrrolidine.[2][7] This reaction involves the nucleophilic attack of the tertiary amine, N-methylpyrrolidine, on the electrophilic carbon of an ethylating agent, typically bromoethane (B45996).

General Experimental Protocol:

Materials:

-

N-methylpyrrolidine

-

Bromoethane

-

Anhydrous solvent (e.g., acetonitrile, acetone, or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric equivalent of bromoethane to the solution at room temperature. The reaction is exothermic, so controlled addition is crucial.

-

After the initial reaction subsides, the mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The product, this compound, will precipitate out of the solution as a white solid.

-

The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may vary and should be optimized for yield and purity.

Experimental Characterization (Hypothetical Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl and methyl groups attached to the nitrogen, as well as the protons on the pyrrolidinium (B1226570) ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ring) | ~3.5-3.8 | Multiplet | 4H |

| -CH₂- (ethyl) | ~3.3-3.6 | Quartet | 2H |

| -CH₃ (methyl) | ~3.0-3.3 | Singlet | 3H |

| -CH₂- (ring) | ~2.1-2.4 | Multiplet | 4H |

| -CH₃ (ethyl) | ~1.3-1.6 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (if present as impurity) | >160 |

| Aromatic C (if present as impurity) | 100-150 |

| -CH₂- (ring, adjacent to N) | 60-70 |

| -CH₂- (ethyl) | 50-60 |

| -CH₃ (methyl) | 45-55 |

| -CH₂- (ring) | 20-30 |

| -CH₃ (ethyl) | 10-15 |

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. It would confirm the ionic nature of the compound and detail the coordination environment of the bromide anion with respect to the pyrrolidinium cation.

Applications and Future Directions

This compound is a versatile ionic liquid with potential applications in several areas:

-

Electrolytes: Its ionic nature makes it a candidate for use in electrochemical devices such as batteries and supercapacitors.[8]

-

Solvents in Organic Synthesis: As a "green" solvent, it can be an alternative to volatile organic compounds in various chemical reactions.[8]

-

Catalysis: It can act as a catalyst or a catalyst support in chemical transformations.

-

Material Science: It can be used in the synthesis of polymers and nanomaterials.[8]

Further research is needed to fully explore the potential of this compound. Detailed studies on its toxicological profile and biodegradability are essential for its widespread application, particularly in "green" chemistry. The synthesis of derivatives with modified alkyl chains on the pyrrolidinium ring could lead to the fine-tuning of its physicochemical properties for specific applications.

References

- 1. This compound | C7H16N.Br | CID 112264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69227-51-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-甲基-1-乙基溴化吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Ethyl-1-methylpyrrolidinium | C7H16N+ | CID 112265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 69227-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sigma Aldrich this compound 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Health and Safety of 1-Ethyl-1-methylpyrrolidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS from the supplier before handling this chemical.

Introduction

1-Ethyl-1-methylpyrrolidinium bromide (CAS No. 69227-51-6) is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids. Ionic liquids are increasingly utilized in various scientific and industrial applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as catalysts.[1] Given their expanding use, a thorough understanding of their health and safety profiles is crucial for ensuring safe handling and mitigating potential risks in the laboratory and during drug development processes.

This technical guide provides a comprehensive overview of the available health and safety data for this compound, with a focus on its toxicological and ecotoxicological properties. It includes summaries of quantitative data, detailed experimental protocols for key safety-related assays, and visualizations of experimental workflows.

Hazard Identification and Classification

This compound is classified as a substance suspected of causing genetic defects.[2][3] This classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

-

Hazard Class: Germ cell mutagenicity (Category 2)[2]

-

Hazard Statement: H341: Suspected of causing genetic defects[2][3]

Pictogram:

-

Health Hazard (GHS08)[3]

Precautionary Statements:

-

P203: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P318: IF exposed or concerned, get medical advice.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. The primary toxicological concern is its potential for mutagenicity, as indicated by its H341 classification. For closely related compounds, such as 1-Butyl-1-methylpyrrolidinium bromide, the GHS classification includes warnings for being harmful if swallowed and causing serious eye irritation.[4] It is important to handle this compound with the assumption of similar or greater hazards until more specific data becomes available.

Acute Toxicity:

-

Oral: No specific LD50 data available. Handle as a substance that may be harmful if swallowed.

-

Dermal: No specific LD50 data available.

-

Inhalation: No specific LC50 data available. May cause respiratory irritation.[2]

Skin Corrosion/Irritation:

-

No specific data available. Assumed to be a potential skin irritant.

Serious Eye Damage/Irritation:

-

No specific data available. Assumed to be a potential eye irritant.

Respiratory or Skin Sensitization:

-

No data available.

Germ Cell Mutagenicity:

-

Classified as Mutagenicity Category 2 (H341), indicating it is suspected of causing genetic defects.[2][3] This is a critical endpoint of concern.

Carcinogenicity:

-

No data available. IARC has not classified this compound.[2]

Reproductive Toxicity:

-

No data available.

Specific Target Organ Toxicity (Single and Repeated Exposure):

-

No data available.

The following table summarizes the available toxicological data.

| Endpoint | Result | Reference |

| GHS Classification | Germ cell mutagenicity, Category 2 (H341) | [2][3] |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Eye Damage/Irritation | No data available | |

| Mutagenicity | Suspected of causing genetic defects | [2][3] |

| Carcinogenicity | No data available | [2] |

Ecotoxicological Data

Toxicity to Aquatic Organisms:

-

Fish: No data available.

-

Crustacea (Daphnia sp.): No specific data available for this compound.

-

Algae/Aquatic Plants: No specific data available for this compound.

Persistence and Degradability:

-

No specific data available.

The table below summarizes the lack of specific ecotoxicological data.

| Endpoint | Result | Reference |

| Acute Fish Toxicity | No data available | |

| Acute Daphnia Toxicity | No data available | |

| Algae Growth Inhibition | No data available | |

| Persistence and Degradability | No data available |

Experimental Protocols

Given the classification of this compound as a suspected mutagen, the following experimental protocols, based on OECD guidelines, are critical for its safety assessment.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the potential of a substance to induce gene mutations in bacteria.

Methodology:

-

Test Strains: A minimum of five strains of Salmonella typhimurium and Escherichia coli are used, which are selected to detect various types of mutagens.[5][6][7][8]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.[7][9]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.[6]

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[6]

-

-

Dose Levels: At least five different concentrations of the test substance are used. The maximum recommended concentration for non-cytotoxic soluble substances is 5 mg/plate or 5 µL/plate.[6]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[6]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted and compared to the number of spontaneous revertant colonies on the solvent control plates.[6] A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells, which can result from chromosome breakage or whole chromosome loss.[10][11][12]

Methodology:

-

Cell Types: Appropriate mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[13]

-

Metabolic Activation: The test is conducted with and without an S9 mix.[13]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[10]

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

-

-

Analysis:

-

Micronuclei are scored in a sufficient number of cells (typically at least 2000 binucleated cells per concentration).[14]

-

Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).

-

-

Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[15][16][17][18][19]

Methodology:

-

Test Organism: Daphnia magna, less than 24 hours old.[15]

-

Procedure:

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[15][18]

-

Evaluation: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[15]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test determines the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[20][21][22][23][24]

Methodology:

-

Test Organism: Exponentially growing cultures of selected species of freshwater green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[21]

-

Procedure:

-

Measurements: Algal growth (biomass) is measured at least every 24 hours.[24]

-

Evaluation: The inhibition of growth is determined by comparing the growth in the test cultures to that in the control cultures. The EC50 for growth rate and yield is calculated.[23]

Signaling Pathways and Logical Relationships

Due to the limited specific toxicological data for this compound, the exact signaling pathways involved in its potential mutagenicity are not elucidated. However, the logical relationship for its hazard classification can be visualized. A positive result in a genotoxicity assay, such as the Ames test or the in vitro micronucleus test, would be a key piece of evidence leading to the H341 classification.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

Conclusion

This compound is a chemical that requires careful handling due to its classification as a suspected mutagen. While specific quantitative toxicological and ecotoxicological data are currently lacking in the public domain, the available information strongly indicates the need for stringent safety precautions. Researchers, scientists, and drug development professionals must operate under the assumption of significant hazard and employ appropriate engineering controls and personal protective equipment. Further research is warranted to fully characterize the toxicological and ecotoxicological profile of this ionic liquid to ensure its safe and sustainable use in all applications.

References

- 1. This compound | 69227-51-6 [chemicalbook.com]

- 2. iolitec.de [iolitec.de]

- 3. This compound 99 69227-51-6 [sigmaaldrich.com]

- 4. 1-Butyl-1-methylpyrrolidinium bromide | C9H20BrN | CID 11009532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nib.si [nib.si]

- 6. laboratuar.com [laboratuar.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. oecd.org [oecd.org]

- 9. biosafe.fi [biosafe.fi]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. oecd.org [oecd.org]

- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. oecd.org [oecd.org]

- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 22. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 24. shop.fera.co.uk [shop.fera.co.uk]

1-Ethyl-1-methylpyrrolidinium Bromide: A Comprehensive Technical Guide to its Applications as a Green Solvent

Introduction

1-Ethyl-1-methylpyrrolidinium (B14711122) bromide ([EMPyrr][Br]) is a promising ionic liquid that has garnered significant attention for its potential as an environmentally benign solvent in a variety of chemical processes. Its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, position it as a viable alternative to traditional volatile organic compounds (VOCs). This technical guide provides an in-depth overview of [EMPyrr][Br], focusing on its synthesis, physicochemical properties, and applications as a green solvent, particularly for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆BrN | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | >260 °C | |

| Decomposition Temperature | 307 °C (decomposes) | [2] |

| Solubility in Water | Soluble | [3][4] |

Note: Temperature-dependent data for density, viscosity, and ionic conductivity of pure 1-Ethyl-1-methylpyrrolidinium bromide are not extensively reported in the literature. Researchers are advised to determine these properties experimentally for their specific applications.

Synthesis of this compound

The synthesis of [EMPyrr][Br] is a straightforward quaternization reaction involving the alkylation of N-methylpyrrolidine with bromoethane (B45996).[5][6][7] This reaction is typically carried out in a suitable solvent or under solvent-free conditions.

Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is a general guideline based on the Menshutkin reaction for the synthesis of quaternary ammonium (B1175870) salts.[8]

Materials:

-

N-methylpyrrolidine (1.0 equiv)

-

Bromoethane (1.05 equiv)

-

Acetonitrile (B52724) (optional, as solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-methylpyrrolidine in acetonitrile (if used).

-

Slowly add bromoethane to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 80°C if acetonitrile is used) and maintain for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid product with diethyl ether multiple times to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Applications as a Green Solvent

[EMPyrr][Br] has shown promise as a recyclable and effective solvent or catalyst in several organic transformations, contributing to the development of more sustainable chemical processes.

Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a key area of green chemistry. [EMPyrr][Br] can act as a co-catalyst in the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are important intermediates in the synthesis of polymers and fine chemicals.[5][6][7]

Cycloaddition of CO₂ to Epoxides with [EMPyrr][Br].

Experimental Protocol for CO₂ Cycloaddition (General)

This is a generalized protocol as specific examples with [EMPyrr][Br] are not extensively detailed.

Materials:

-

Epoxide (e.g., propylene (B89431) oxide, styrene (B11656) oxide)

-

Primary catalyst (e.g., a metal complex)

-

This compound (co-catalyst)

-

High-pressure reactor equipped with a magnetic stirrer and heating system

-

CO₂ cylinder

Procedure:

-

Charge the high-pressure reactor with the epoxide, primary catalyst, and this compound.

-

Seal the reactor and purge with CO₂ to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar).

-

Heat the reactor to the desired temperature (e.g., 80-120°C) and stir the reaction mixture for a specified time (e.g., 2-24 hours).

-

After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.

-

Extract the product, the cyclic carbonate, from the reaction mixture using a suitable solvent.

-

The ionic liquid and catalyst system can often be recovered and reused for subsequent reactions.

Knoevenagel and Biginelli Condensation Reactions

[EMPyrr][Br] can also be employed as a catalyst or reaction medium in classic condensation reactions such as the Knoevenagel and Biginelli reactions, which are fundamental for the synthesis of various heterocyclic compounds and other valuable organic molecules. The use of ionic liquids in these reactions can lead to higher yields, shorter reaction times, and easier product isolation.

[EMPyrr][Br] in Condensation Reactions.

Experimental Protocol for Biginelli Reaction (General)

The following is a general procedure for the Biginelli reaction which can be adapted for use with [EMPyrr][Br] as a catalyst.[9][10]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

This compound (catalytic amount, e.g., 10 mol%)

-

Solvent (optional, e.g., ethanol (B145695) or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and this compound.

-

If a solvent is used, add it to the flask.

-

Heat the mixture to reflux with stirring for the required time (typically 1-4 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter it and wash with cold ethanol.

-

If the product is soluble, pour the reaction mixture into crushed ice and collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

Biomass Delignification

Lignocellulosic biomass is a vast renewable resource for the production of biofuels and biochemicals. However, its recalcitrant nature, primarily due to the presence of lignin (B12514952), hinders its efficient conversion. Ionic liquids, including pyrrolidinium-based ones, have shown potential in the pretreatment of biomass to remove lignin and improve the accessibility of cellulose (B213188) for enzymatic hydrolysis.[11][12]

Biomass Delignification using [EMPyrr][Br].

Experimental Protocol for Biomass Delignification (General)

This is a representative protocol for biomass pretreatment with an ionic liquid.

Materials:

-

Ground lignocellulosic biomass (e.g., wood chips, straw)

-

This compound

-

Anti-solvent (e.g., water, ethanol)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Mix the ground biomass with this compound in the reaction vessel.

-

Heat the mixture to a specific temperature (e.g., 100-150°C) with stirring for a set duration (e.g., 1-6 hours).

-

After the pretreatment, separate the solid cellulose-rich pulp from the ionic liquid solution containing dissolved lignin by filtration or centrifugation.

-

Wash the pulp thoroughly to remove any residual ionic liquid.

-

Precipitate the lignin from the ionic liquid solution by adding an anti-solvent.

-

Recover the precipitated lignin by filtration.

-

The ionic liquid can be recovered by evaporating the anti-solvent and reused.

Recyclability and Reuse

A key advantage of using ionic liquids like [EMPyrr][Br] as green solvents is their potential for recycling and reuse, which is crucial for the economic and environmental viability of a process. Due to their low volatility, they are not lost to the atmosphere and can be recovered after a reaction. The recovery process typically involves separating the product and any byproducts, followed by purification of the ionic liquid for subsequent reaction cycles.

Safety and Handling

This compound is suspected of causing genetic defects. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile ionic liquid with significant potential as a green solvent and catalyst in a range of chemical transformations. Its favorable properties, such as high thermal stability and low volatility, coupled with its efficacy in promoting important organic reactions and biomass processing, make it a subject of ongoing research and development. While more comprehensive data on its physicochemical properties are needed, the existing information highlights its promise in advancing sustainable chemistry. As with all chemicals, proper safety precautions must be observed during its handling and use.

References

- 1. This compound | C7H16N.Br | CID 112264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 69227-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound 99 69227-51-6 [sigmaaldrich.com]

- 7. This compound | 69227-51-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. tnsroindia.org.in [tnsroindia.org.in]

- 10. jetir.org [jetir.org]

- 11. wjarr.com [wjarr.com]

- 12. researchgate.net [researchgate.net]

The Hygroscopic Nature of 1-Ethyl-1-methylpyrrolidinium Bromide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1-methylpyrrolidinium (B14711122) bromide ([C₂C₁Pyrr][Br]) is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids (ILs). Its unique physicochemical properties, including high thermal stability and tunable solubility, have garnered significant interest across various fields, notably in pharmaceutical formulations and electrochemical applications. However, a critical and often overlooked characteristic of this and many other ionic liquids is its hygroscopicity—the tendency to absorb moisture from the surrounding environment. This technical guide provides a comprehensive overview of the hygroscopicity of 1-Ethyl-1-methylpyrrolidinium bromide, detailing its effects on the material's properties and performance. The guide outlines standardized experimental protocols for quantifying water content and hygroscopic behavior, presents available quantitative data, and discusses the implications for handling, storage, and application of this versatile ionic liquid.

Introduction to this compound

This compound is a solid salt at room temperature, comprised of a 1-ethyl-1-methylpyrrolidinium cation and a bromide anion.[1] Its molecular structure contributes to its desirable properties, such as low volatility and high ionic conductivity.[2] These characteristics make it a promising candidate for various applications, including as a green solvent in organic synthesis, an electrolyte in energy storage devices, and an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2]

However, the presence of the bromide anion, a halide, suggests a propensity for water absorption.[3] Understanding and quantifying the hygroscopicity of [C₂C₁Pyrr][Br] is paramount for ensuring its stability, performance, and safety in moisture-sensitive applications.[4]

The Phenomenon of Hygroscopicity in Ionic Liquids

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. In ionic liquids, this phenomenon is primarily influenced by the nature of the constituent ions, particularly the anion. Anions with a high propensity for hydrogen bonding, such as halides (e.g., bromide), tend to exhibit greater hygroscopicity compared to larger, more hydrophobic anions.[3]

The absorption of water can significantly alter the physicochemical properties of an ionic liquid, even at low concentrations. These changes can have profound effects on experimental outcomes and product performance.

Effects of Water Content on the Properties of this compound

The presence of water can induce a cascade of changes in the physical and chemical properties of this compound. While specific quantitative data on the impact of varying water content on [C₂C₁Pyrr][Br] is scarce in publicly available literature, the general effects on pyrrolidinium-based and other ionic liquids are well-documented and can be extrapolated.

Physical Properties

-

Viscosity: A notable effect of water absorption in ionic liquids is a significant decrease in viscosity.[5][6] Water molecules can disrupt the intermolecular forces and ionic interactions within the IL structure, leading to increased fluidity. This can be advantageous in applications where lower viscosity is desired, but detrimental if a specific viscosity is required for performance.

-

Conductivity: The ionic conductivity of ionic liquids is intrinsically linked to their viscosity through the Stokes-Einstein equation. As viscosity decreases with water absorption, the mobility of the ions increases, generally leading to higher ionic conductivity.[7]

-

Melting Point: The presence of water can lead to a depression in the melting point of solid ionic liquids. This phenomenon, known as freezing-point depression, is a colligative property dependent on the concentration of the dissolved water.

Chemical and Electrochemical Stability

-

Electrochemical Window: For applications in electrochemistry, the electrochemical stability window (ESW) is a critical parameter. Water contamination can significantly narrow the ESW of an ionic liquid.[3][8] The presence of water provides a source of protons and hydroxide (B78521) ions that can be more readily oxidized or reduced than the ionic liquid's constituent ions, thereby limiting the potential range at which the electrolyte is stable.

-

Chemical Reactions: In the context of organic synthesis or pharmaceutical formulations, absorbed water can act as a reactant, catalyst, or catalyst poison, leading to unwanted side reactions, product degradation, or reduced reaction yields. For moisture-sensitive APIs, the hygroscopicity of an excipient like [C₂C₁Pyrr][Br] can compromise the stability and shelf-life of the final drug product.[4][9][10]

The logical relationship between water uptake and its effects on the properties of this compound is illustrated in the following diagram:

Caption: Logical flow diagram illustrating the effects of hygroscopicity.

Quantitative Data on Hygroscopicity

Table 1: Water Content Specification for Commercial this compound

| Parameter | Specification | Reference |

| Water Content | ≤1.0% |

Note: This value represents a quality control specification for a commercially available product and not the equilibrium water uptake at a specific relative humidity.

Table 2: Comparative Thermal Stability of 1-Alkyl-1-methylpyrrolidinium Bromides

| Compound | Onset Decomposition Temp. (T₀) at 10 °C/min | Reference |

| 1-Butyl-1-methylpyrrolidinium bromide ([C₄C₁Pyrr][Br]) | ~280 °C | [11] |

| 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide | ~260 °C | [11] |